molecular formula C9H8BrNO2 B8013213 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8013213
M. Wt: 242.07 g/mol
InChI Key: WWFYYLOVQJZNMT-UHFFFAOYSA-N
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Description

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions may convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.

    8-Chloro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and applications.

Uniqueness

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-bromo-6-hydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYYLOVQJZNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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